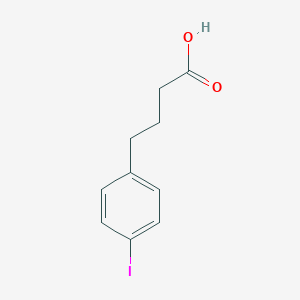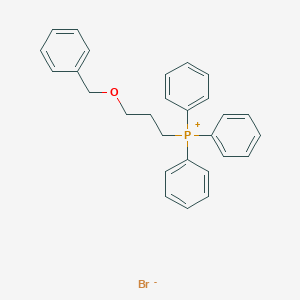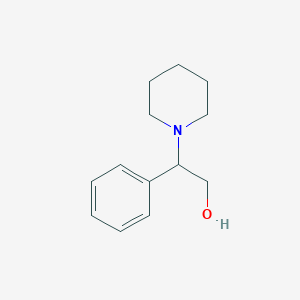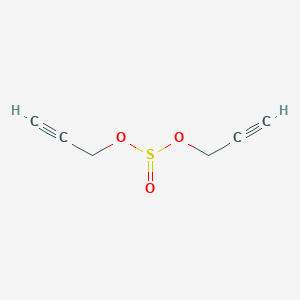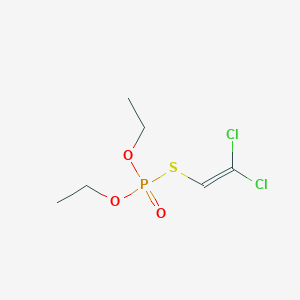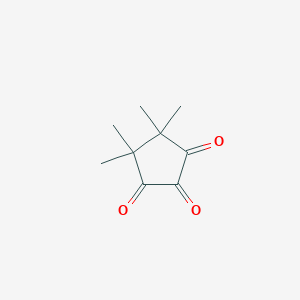
1,2,3 Cyclopentanetrione,4,4,5,5-tetramethyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2,3 Cyclopentanetrione,4,4,5,5-tetramethyl- is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. This compound is also known as Meldrum's acid and has a molecular formula of C8H10O4. Meldrum's acid is a versatile building block in organic synthesis and is widely used in the preparation of various organic compounds.
Mecanismo De Acción
Meldrum's acid acts as a nucleophile in organic reactions, and its reactivity is attributed to the presence of two carbonyl groups in its structure. The acid catalyzed dehydration of Meldrum's acid results in the formation of an enol, which can undergo various reactions such as aldol condensation, Michael addition, and acylation.
Efectos Bioquímicos Y Fisiológicos
There is limited research on the biochemical and physiological effects of Meldrum's acid. However, it has been reported that Meldrum's acid can inhibit the activity of acetylcholinesterase, an enzyme that plays a crucial role in the nervous system.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Meldrum's acid is a versatile reagent in organic synthesis and has several advantages over other reagents. It is stable and easy to handle, and its reactions are generally high yielding. However, Meldrum's acid is sensitive to moisture and air, and its use requires careful handling and storage.
List of
Direcciones Futuras
1. Development of new synthetic methods using Meldrum's acid as a building block.
2. Investigation of the potential biological activity of Meldrum's acid and its derivatives.
3. Study of the mechanism of Meldrum's acid-catalyzed reactions.
4. Development of new applications of Meldrum's acid in materials science.
5. Synthesis of new pharmaceutical compounds using Meldrum's acid as a starting material.
6. Investigation of the reactivity of Meldrum's acid with different nucleophiles and electrophiles.
7. Development of new methods for the purification of Meldrum's acid and its derivatives.
8. Study of the stability of Meldrum's acid under different conditions.
9. Investigation of the potential use of Meldrum's acid in green chemistry.
10. Synthesis of new natural products using Meldrum's acid as a building block.
Conclusion
In conclusion, Meldrum's acid is a versatile reagent in organic synthesis and has several potential applications in scientific research. Its unique properties and reactivity make it a valuable building block for the synthesis of various organic compounds. Further research is needed to explore its potential applications in materials science, pharmaceuticals, and green chemistry.
Métodos De Síntesis
Meldrum's acid can be synthesized through the reaction of malonic acid and acetone in the presence of acid catalysts such as sulfuric acid or hydrochloric acid. The reaction proceeds through the formation of an intermediate compound, which undergoes dehydration to form Meldrum's acid. The synthesis of Meldrum's acid is relatively simple and can be carried out in a laboratory setting.
Aplicaciones Científicas De Investigación
Meldrum's acid has been extensively studied for its potential applications in organic synthesis. It is a useful reagent for the preparation of various organic compounds, including ketones, esters, and amides. Meldrum's acid has also been used in the synthesis of natural products and pharmaceuticals.
Propiedades
Número CAS |
1889-98-1 |
|---|---|
Nombre del producto |
1,2,3 Cyclopentanetrione,4,4,5,5-tetramethyl- |
Fórmula molecular |
C9H12O3 |
Peso molecular |
168.19 g/mol |
Nombre IUPAC |
4,4,5,5-tetramethylcyclopentane-1,2,3-trione |
InChI |
InChI=1S/C9H12O3/c1-8(2)6(11)5(10)7(12)9(8,3)4/h1-4H3 |
Clave InChI |
BXWXMHNZDGGRGX-UHFFFAOYSA-N |
SMILES |
CC1(C(=O)C(=O)C(=O)C1(C)C)C |
SMILES canónico |
CC1(C(=O)C(=O)C(=O)C1(C)C)C |
Otros números CAS |
1889-98-1 |
Sinónimos |
4,4,5,5-tetramethylcyclopentane-1,2,3-trione |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



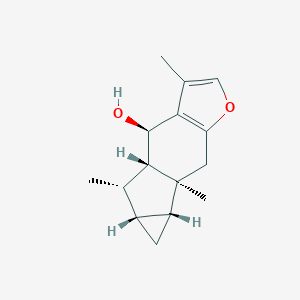
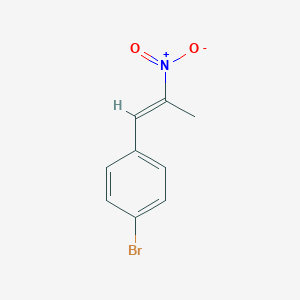
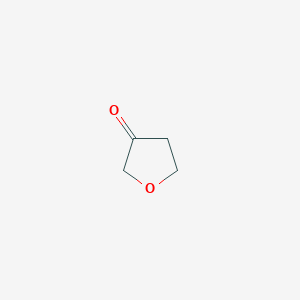
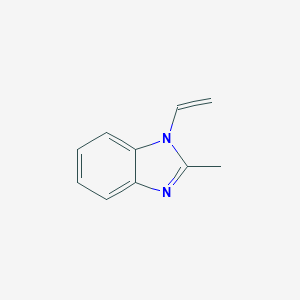
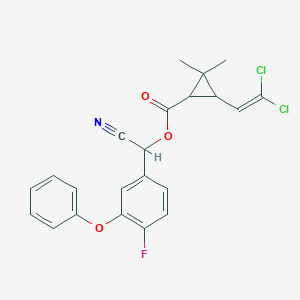
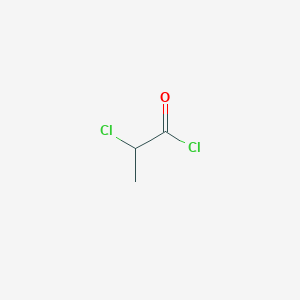
![4-Chloropyrido[3,4-d]pyrimidine](/img/structure/B156109.png)
